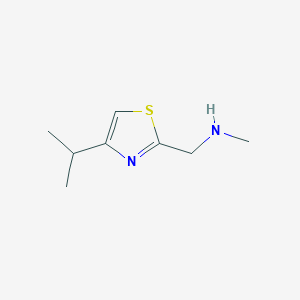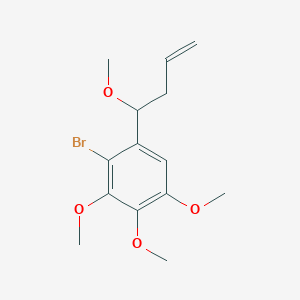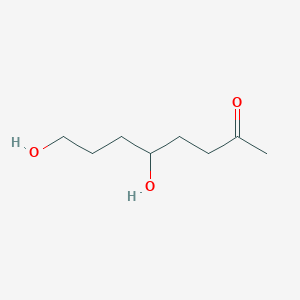
5,8-Dihydroxyoctan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dihydroxyoctan-2-one: is an organic compound with the molecular formula C8H16O3 It is characterized by the presence of two hydroxyl groups (-OH) at the 5th and 8th positions and a ketone group (C=O) at the 2nd position of the octane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dihydroxyoctan-2-one can be achieved through several methods. One common approach involves the hydroxylation of octan-2-one using specific reagents and catalysts. For instance, the use of osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) can facilitate the dihydroxylation of octan-2-one to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also considered to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 5,8-Dihydroxyoctan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 5,8-dioxooctan-2-one or 5,8-dicarboxyoctan-2-one.
Reduction: Formation of 5,8-dihydroxyoctan-2-ol.
Substitution: Formation of 5,8-dialkoxyoctan-2-one or 5,8-diacetoxyoctan-2-one .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,8-Dihydroxyoctan-2-one is used as an intermediate in organic synthesis. Its functional groups make it a versatile building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving hydroxylation and ketone reduction. It serves as a model substrate to understand the mechanisms of these biochemical processes.
Medicine: Potential applications in medicine include the development of pharmaceuticals where hydroxyl and ketone functionalities are required. It can be used in the synthesis of drug candidates with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials where specific functional groups are needed to achieve desired properties .
Wirkmechanismus
The mechanism of action of 5,8-Dihydroxyoctan-2-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ketone group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems. These interactions can modulate biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
5,8-Dihydroxydecane-2-one: Similar structure with a longer carbon chain.
5,8-Dihydroxyhexan-2-one: Similar structure with a shorter carbon chain.
5,8-Dihydroxy-2-octanone: Isomer with different positions of hydroxyl groups.
Uniqueness: 5,8-Dihydroxyoctan-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of hydroxyl groups at the 5th and 8th positions, along with a ketone group at the 2nd position, allows for diverse chemical transformations and interactions with biological targets .
Eigenschaften
CAS-Nummer |
918310-91-5 |
|---|---|
Molekularformel |
C8H16O3 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
5,8-dihydroxyoctan-2-one |
InChI |
InChI=1S/C8H16O3/c1-7(10)4-5-8(11)3-2-6-9/h8-9,11H,2-6H2,1H3 |
InChI-Schlüssel |
NLMUUBWULHAEPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC(CCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene](/img/structure/B12610098.png)

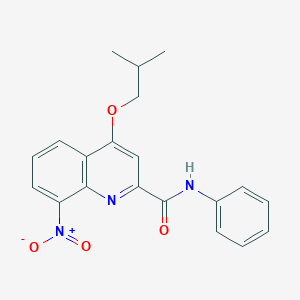


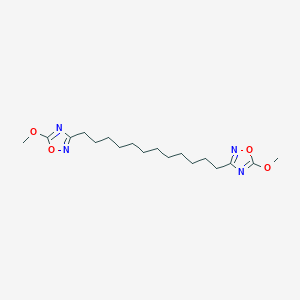
![3-Pyridinesulfonic acid, 5-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester](/img/structure/B12610135.png)
![8-Azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]-](/img/structure/B12610138.png)
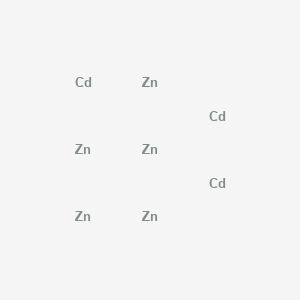
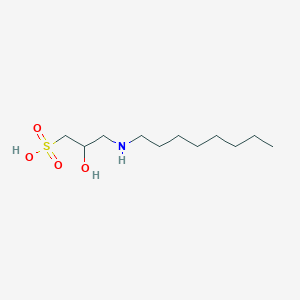

![1-[2-(Furan-2-yl)ethyl]-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one](/img/structure/B12610157.png)
